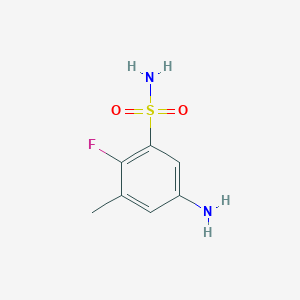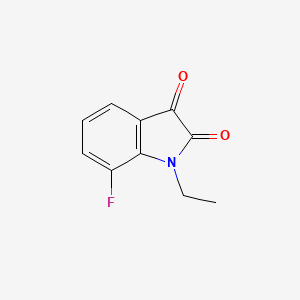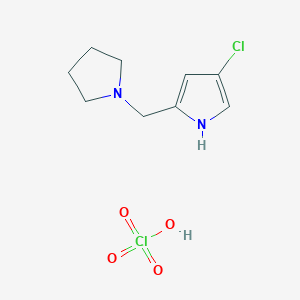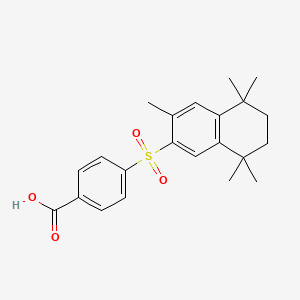![molecular formula C12H17N3O2 B8579387 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone](/img/structure/B8579387.png)
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactam rings that have significant importance in medicinal chemistry due to their biological activities
Vorbereitungsmethoden
The synthesis of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves several steps. One common synthetic route includes the reaction of 4-amino-3-methoxyaniline with an appropriate azetidinone precursor under specific conditions. The reaction typically requires a base such as sodium carbonate and a solvent like dioxane/water mixture. The reaction is carried out at elevated temperatures, often using microwave irradiation to enhance the reaction rate and yield .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
Analyse Chemischer Reaktionen
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Wirkmechanismus
The mechanism of action of 1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may target transpeptidase enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial activity. Additionally, it may interfere with tubulin polymerization, leading to its potential anticancer effects .
Vergleich Mit ähnlichen Verbindungen
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone can be compared with other azetidinone derivatives such as:
3-amino-1-(4-methoxyphenyl)azetidin-2-one hydrochloride: This compound shares a similar core structure but differs in its substituents, leading to different chemical and biological properties.
1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Another related compound with different substituents, which may result in varied biological activities and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C12H17N3O2 |
|---|---|
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
1-[3-(4-amino-3-methoxyanilino)azetidin-1-yl]ethanone |
InChI |
InChI=1S/C12H17N3O2/c1-8(16)15-6-10(7-15)14-9-3-4-11(13)12(5-9)17-2/h3-5,10,14H,6-7,13H2,1-2H3 |
InChI-Schlüssel |
QCAJPRITEGKKPY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC(C1)NC2=CC(=C(C=C2)N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-Phenyl-4-[4-(2-pyridinyl)-1-piperazinyl]quinazoline](/img/structure/B8579358.png)



